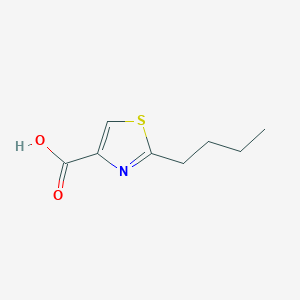
2-Butylthiazole-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of BTCA consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to a butyl group and a carboxylic acid group. The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group and the nitrogen in the thiazole ring .Chemical Reactions Analysis
Thiazoles, including BTCA, are known to undergo various chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The presence of the thiazole ring allows these compounds to exhibit diverse biological activities .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
2-Butylthiazole-4-carboxylic acid derivatives have shown promising results in antibacterial and antifungal activities. For instance, certain thiazole carboxylic acid derivatives exhibited good to moderate antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These derivatives were also tested for their antifungal activity against different fungal species, although the results in this area were not as pronounced (Chavan & Pai, 2007).
Synthesis and Chemical Properties
The compound's synthesis and its derivatives have been a subject of interest, especially in relation to their structural properties and potential applications. For instance, studies have been conducted on the synthesis of optically active thiazole derivatives, where compounds like 4-s-butylthiazole and 2-amino-4-s-butylthiazole were prepared from related carboxylic acids (Lardicci, Battistini, & Menicagli, 1974). These studies contribute to understanding the stereochemical aspects and potential applications of thiazole carboxylic acids in organic synthesis.
Organotin Compounds and Coordination Polymers
Research has also delved into the synthesis of organotin compounds using thiazole carboxylic acids. These studies not only explore the chemical properties of these compounds but also their potential biological activities. For example, organotin 2-[(1,2,4-triazol-1-yl)methylthio]benzoates, derived from thiazole carboxylic acids, displayed good antifungal activities against various fungi (Zhang, 2010). Such research highlights the potential of thiazole carboxylic acids in developing new antifungal agents.
Polymer Synthesis
Thiazole carboxylic acids have been used in the synthesis of thermotropic polyesters and other polymers. For instance, studies on the preparation of polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid show the versatility of these compounds in creating materials with unique properties (Kricheldorf & Thomsen, 1992).
Orientations Futures
Mécanisme D'action
Target of Action
2-Butylthiazole-4-carboxylic acid, like other thiazole derivatives, is known to exhibit a wide range of biological activities . . Thiazoles are known to interact with various targets, inducing biological effects .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Butylthiazole-4-carboxylic acid are not well-studied. Thiazole derivatives have been shown to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
The cellular effects of this compound are not well-documented. Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It has been suggested that thiazole derivatives may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Thiazole derivatives are known to be involved in various metabolic pathways .
Propriétés
IUPAC Name |
2-butyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOEVSFYVJQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299950 | |
| Record name | 2-Butyl-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62657-88-9 | |
| Record name | 2-Butyl-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62657-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
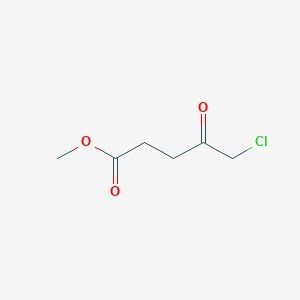

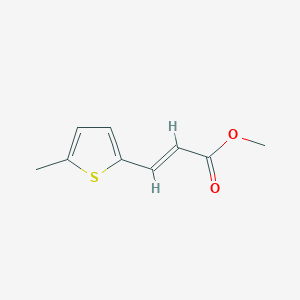
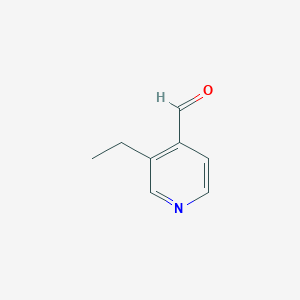
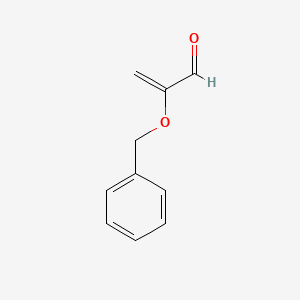
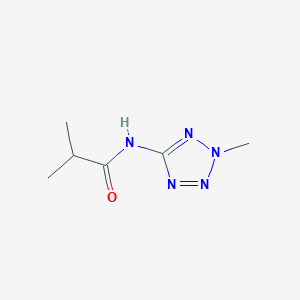



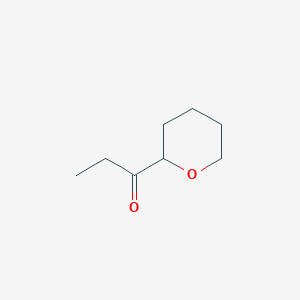
![Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide](/img/structure/B3385337.png)
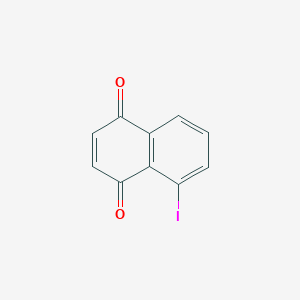

![2-[(2-Methoxyethyl)sulfanyl]acetic acid](/img/structure/B3385352.png)
